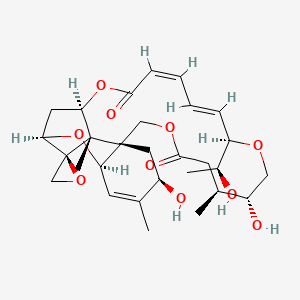
1,1'-(1,4-Phthalazinediyldiimino)bis(4-(4-bromophenyl)-3-chloro-2-azetidinone)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-(1,4-Phthalazinediyldiimino)bis(4-(4-bromophenyl)-3-chloro-2-azetidinone) is a complex organic compound that features a phthalazine core linked to azetidinone moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(1,4-Phthalazinediyldiimino)bis(4-(4-bromophenyl)-3-chloro-2-azetidinone) typically involves multi-step organic reactions. The process may start with the preparation of the phthalazine core, followed by the introduction of the azetidinone groups through nucleophilic substitution or other suitable reactions. Reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
1,1’-(1,4-Phthalazinediyldiimino)bis(4-(4-bromophenyl)-3-chloro-2-azetidinone) can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as alkyl or aryl groups.
科学的研究の応用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could include antimicrobial, anticancer, or anti-inflammatory agents.
Industry: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 1,1’-(1,4-Phthalazinediyldiimino)bis(4-(4-bromophenyl)-3-chloro-2-azetidinone) would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other biomolecules. The compound may exert its effects through binding to these targets, altering their activity, or modulating signaling pathways.
類似化合物との比較
Similar Compounds
Similar compounds to 1,1’-(1,4-Phthalazinediyldiimino)bis(4-(4-bromophenyl)-3-chloro-2-azetidinone) include other phthalazine derivatives and azetidinone-containing molecules. Examples include:
- 1,4-Phthalazinediylbis(4-phenyl-3-chloro-2-azetidinone)
- 1,1’-(1,4-Phthalazinediyldiimino)bis(4-(4-methylphenyl)-3-chloro-2-azetidinone)
Uniqueness
The uniqueness of 1,1’-(1,4-Phthalazinediyldiimino)bis(4-(4-bromophenyl)-3-chloro-2-azetidinone) lies in its specific substitution pattern and the presence of both bromine and chlorine atoms. These features may confer unique chemical reactivity and biological activity compared to other similar compounds.
特性
CAS番号 |
139108-71-7 |
|---|---|
分子式 |
C26H18Br2Cl2N6O2 |
分子量 |
677.2 g/mol |
IUPAC名 |
4-(4-bromophenyl)-1-[[4-[[2-(4-bromophenyl)-3-chloro-4-oxoazetidin-1-yl]amino]phthalazin-1-yl]amino]-3-chloroazetidin-2-one |
InChI |
InChI=1S/C26H18Br2Cl2N6O2/c27-15-9-5-13(6-10-15)21-19(29)25(37)35(21)33-23-17-3-1-2-4-18(17)24(32-31-23)34-36-22(20(30)26(36)38)14-7-11-16(28)12-8-14/h1-12,19-22H,(H,31,33)(H,32,34) |
InChIキー |
OJHUJFWMZUNRIO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=NN=C2NN3C(C(C3=O)Cl)C4=CC=C(C=C4)Br)NN5C(C(C5=O)Cl)C6=CC=C(C=C6)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N-diethyl-2-(4,5,5-trioxo-10H-pyridazino[4,5-b][1,4]benzothiazin-3-yl)ethanamine oxide;hydrochloride](/img/structure/B12729256.png)







![(Z)-but-2-enedioic acid;(E)-but-2-enedioic acid;2-[4-[(3Z)-3-(2-chloro-6H-benzo[c][1]benzothiepin-11-ylidene)propyl]piperazin-1-yl]ethyl 3,4,5-trimethoxybenzoate](/img/structure/B12729320.png)





